molecular formula C8H5Cl2NS B8416504 (3,5-Dichlorophenylthio)acetonitrile CAS No. 103575-57-1

(3,5-Dichlorophenylthio)acetonitrile

Cat. No.: B8416504
CAS No.: 103575-57-1
M. Wt: 218.10 g/mol
InChI Key: CYZKZWUUVPAPEJ-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenylthio)acetonitrile is an organosulfur compound featuring a benzene ring substituted with two chlorine atoms at the 3- and 5-positions, connected via a thioether (-S-) linkage to an acetonitrile group. For instance, the oxygen-linked analog, 2-(3,5-dichlorophenoxy)acetonitrile (CAS 103140-12-1), has a molecular formula of C₈H₅Cl₂NO . Replacing the oxygen atom with sulfur would yield a molecular formula of C₈H₅Cl₂NS, with a higher molecular weight (~218.1 g/mol) due to sulfur’s atomic mass.

Key inferred properties:

  • Solubility: Likely low water solubility due to hydrophobic chlorine and phenylthio groups, but soluble in polar aprotic solvents (e.g., DMF, acetonitrile) based on analogs like 2-(3,5-dimethoxyphenyl)acetonitrile .

Properties

CAS No.

103575-57-1

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylacetonitrile

InChI

InChI=1S/C8H5Cl2NS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2

InChI Key

CYZKZWUUVPAPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents & Linkage Molecular Formula Key Properties Hazard Class (Example)
(3,5-Dichlorophenylthio)acetonitrile Cl (3,5-), -S- linkage C₈H₅Cl₂NS High electrophilicity; low water solubility (inferred) Likely toxic (see analogs)
2-(3,5-Dichlorophenoxy)acetonitrile Cl (3,5-), -O- linkage C₈H₅Cl₂NO MP: ~100–105°C; used as synthetic intermediate UN 3439, Hazard Class 6.1
2-(3,5-Dimethoxyphenyl)acetonitrile OCH₃ (3,5-), -CH₂CN C₁₀H₁₁NO₂ Soluble in ethanol/DMF; harmful if swallowed (Risk Code 22) WGK Germany 3
(3-Fluoro-5-methoxyphenyl)acetonitrile F (3-), OCH₃ (5-), -CH₂CN C₉H₈FNO Toxic (劇 III); cold storage required [危]4-3-III

Chromatographic Behavior (Inferred from Analogs)

Methanol gradients (as in ) could resolve structural analogs with subtle polarity differences, such as methyl vs. butyl paraben, but acetonitrile may offer better selectivity for halogenated nitriles.

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